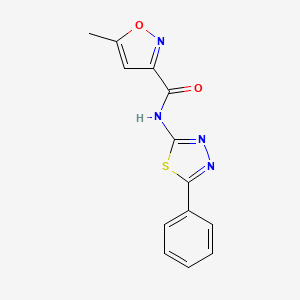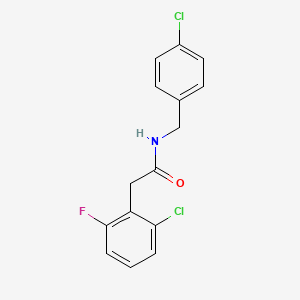![molecular formula C21H20Cl2F2N2O2 B4264661 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane](/img/structure/B4264661.png)
1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane
Übersicht
Beschreibung
1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane, also known as CFM-2, is a synthetic compound that belongs to the class of diazepanes. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. CFM-2 is known to have a high affinity for the sigma-2 receptor, which is involved in various physiological processes such as cell proliferation, apoptosis, and ion channel regulation. In
Wirkmechanismus
The mechanism of action of 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane is not fully understood, but it is believed to involve the modulation of the sigma-2 receptor. The sigma-2 receptor is a transmembrane protein that is involved in various physiological processes such as cell proliferation, apoptosis, and ion channel regulation. 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane has been shown to bind to the sigma-2 receptor with high affinity and to modulate its activity. This modulation may involve the regulation of intracellular calcium levels, the activation of protein kinase C, and the inhibition of voltage-gated potassium channels.
Biochemical and Physiological Effects
1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane has been shown to have various biochemical and physiological effects, particularly in the nervous system. It has been shown to inhibit the proliferation of glioblastoma cells, induce apoptosis in various cancer cell lines, and modulate the activity of ion channels in neurons. 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane is its high affinity for the sigma-2 receptor, which makes it a valuable tool compound for studying the function of this receptor in various cellular and animal models. 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane is its potential off-target effects, as it may interact with other proteins or receptors in addition to the sigma-2 receptor. Additionally, the mechanism of action of 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane is not fully understood, which may limit its potential applications in drug development.
Zukünftige Richtungen
There are several future directions for the study of 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane and the sigma-2 receptor. One direction is the development of novel sigma-2 receptor ligands with improved selectivity and potency. Another direction is the elucidation of the molecular mechanisms underlying the modulation of the sigma-2 receptor by 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane and other ligands. This may involve the use of structural biology techniques such as X-ray crystallography and cryo-electron microscopy. Finally, the potential therapeutic applications of sigma-2 receptor ligands in various neurological disorders should be explored further in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-2 receptor, which is expressed in various regions of the brain and is involved in various physiological processes such as cell proliferation, apoptosis, and ion channel regulation. 1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane has been used as a tool compound to study the function of the sigma-2 receptor in various cellular and animal models. It has also been used as a lead compound for the development of novel sigma-2 receptor ligands with potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-[2-(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2F2N2O2/c22-16-4-1-6-18(24)14(16)12-20(28)26-8-3-9-27(11-10-26)21(29)13-15-17(23)5-2-7-19(15)25/h1-2,4-7H,3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFORQBQQQIFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F)C(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,4-Diazepane-1,4-diyl)bis[2-(2-chloro-6-fluorophenyl)ethanone] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3-isobutoxyphenyl)quinoline](/img/structure/B4264608.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3-ethoxyphenyl)quinoline](/img/structure/B4264615.png)
![2-(3-butoxyphenyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-quinolinecarboxamide](/img/structure/B4264622.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}ethyl)acetamide](/img/structure/B4264643.png)

![isopropyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264653.png)
![isopropyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264662.png)
![methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4264668.png)
![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4264678.png)
![4-(2,4-dichlorophenyl)-2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4264685.png)
![1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B4264693.png)
